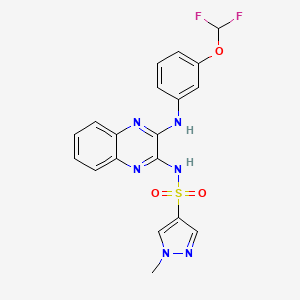

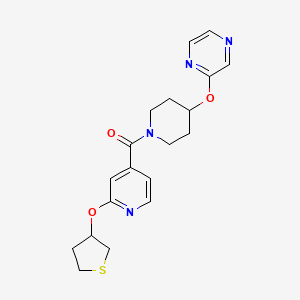

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C22H18F2N4O3S. It has an average mass of 456.465 Da .

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported in the literature. For instance, indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone derivatives have been synthesized by cyclocondensation . Another study reported the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives have been explored extensively for their potential applications in various fields of scientific research. A notable study by Poomathi et al. (2015) focused on the regioselective synthesis of novel compounds via the cleavage of the isatin C–N bond followed by a ring expansion reaction. This green chemistry approach emphasizes environmentally friendly methods for synthesizing quinoxaline derivatives, highlighting the compound's significance in developing new chemical synthesis pathways (Poomathi et al., 2015).

Antimalarial and Antiviral Activities

Research on sulfonamide derivatives, including the structure of interest, has shown potential antimalarial activities. Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating the compound's efficacy as a COVID-19 drug candidate through computational calculations and molecular docking studies. The study underscores the versatility of sulfonamide-based compounds in developing therapeutic agents against infectious diseases (Fahim & Ismael, 2021).

Biological Active Sulfonamide Based Hybrids

Sulfonamides, including the specified compound, serve as a critical foundation for numerous pharmacological agents. Ghomashi et al. (2022) reviewed the advances in two-component sulfonamide hybrids, showcasing the compound's role in creating hybrids with antibacterial, anti-obesity, and antitumor activities. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Ghomashi et al., 2022).

Environmental Impact and Analysis

Studies have also focused on the environmental aspects and analytical methods related to sulfonamides, including their byproducts formed upon solar light irradiation. Fur et al. (2013) employed liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for analyzing sulfaquinoxaline byproducts, contributing to understanding the environmental fate of such compounds. This research is crucial for assessing the ecological impact of pharmaceuticals and their metabolites (Fur et al., 2013).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications, given the diverse pharmacological activities exhibited by quinoxaline derivatives . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its mechanism of action.

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been studied extensively for their anticancer properties . They have been shown to exhibit binding affinity to the human thymidylate synthase allosteric site , which plays a crucial role in DNA synthesis and repair.

Mode of Action

For instance, some quinoxaline derivatives have been shown to disrupt the cell cycle in the G2/M phase .

Result of Action

Based on the potential disruption of the cell cycle, it can be inferred that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .

Eigenschaften

IUPAC Name |

N-[3-[3-(difluoromethoxy)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O3S/c1-27-11-14(10-22-27)31(28,29)26-18-17(24-15-7-2-3-8-16(15)25-18)23-12-5-4-6-13(9-12)30-19(20)21/h2-11,19H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMXGUODYNWMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2474805.png)

![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)

![N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2474815.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)

![1-methyl-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2474819.png)

![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)